Dipyridamole tripiperidine can be synthesized through various chemical reactions involving dipyridamole and piperidine derivatives. It falls under the category of heterocyclic compounds, specifically classified as a pyrimidine derivative due to its structural components. This classification highlights its relevance in medicinal chemistry, particularly in developing drugs targeting cardiovascular diseases.
The synthesis of dipyridamole tripiperidine typically involves multi-step organic reactions. The following outlines common methods:
The synthesis often requires specific reagents and conditions, including solvents like ethanol or methanol and catalysts such as triethylamine. Reaction times can vary from several hours to days depending on the complexity of the desired product.
Dipyridamole tripiperidine features a complex molecular structure characterized by:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and bonding characteristics.
Dipyridamole tripiperidine undergoes several chemical reactions that are crucial for its functionality:
These reactions are typically studied using spectroscopic methods (e.g., infrared spectroscopy) to monitor changes in functional groups and molecular integrity during chemical transformations.
Dipyridamole tripiperidine functions primarily as a vasodilator through the following mechanisms:
The compound displays good oral bioavailability and is metabolized primarily in the liver, with renal excretion being a significant route for elimination.
Relevant data from studies indicate that these properties significantly influence the compound's pharmacological efficacy and safety profile.
Dipyridamole tripiperidine has several applications in scientific research and clinical practice:
Dipyridamole tripiperidine (CAS No. 16982-40-4) is a complex heterocyclic compound with the systematic IUPAC name 2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol [3] [10]. Its molecular formula is C₂₅H₄₀N₈O₂, corresponding to a molecular weight of 484.64 g/mol [4] [7]. The structure centers on a pyrimido[5,4-d]pyrimidine scaffold substituted at positions 4, 6, and 8 with piperidine rings and at position 2 with a diethanolamine group [10]. Key chemical identifiers include:
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO
QYMDDAUYVDAXDI-UHFFFAOYSA-N
KH5E8A3VNN
[4] The compound is alternatively designated as Dipyridamole Impurity A in pharmacopeial standards, reflecting its status as a synthetic intermediate or degradation product of the antiplatelet drug dipyridamole [4] [7]. Alternative synonyms include RA 134 and AWD 568 [7].
Table 1: Key Identifiers of Dipyridamole Tripiperidine
Property | Value |
---|---|
IUPAC Name | 2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol |
Molecular Formula | C₂₅H₄₀N₈O₂ |
Molecular Weight | 484.64 g/mol |
CAS Registry Number | 16982-40-4 |
UNII Code | KH5E8A3VNN |
Canonical SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO |
Crystallographic studies indicate that dipyridamole tripiperidine is achiral with no defined stereocenters or E/Z isomers [4]. The piperidine rings adopt chair conformations, and the diethanolamine side chain exhibits rotational flexibility, influencing solid-state packing via hydrogen bonding [10]. The hydroxyethyl groups participate in intermolecular H-bonding with pyrimidine nitrogens (N-H⋯O/N interactions), contributing to crystal lattice stability [10]. Predicted density is 1.277 g/cm³, and X-ray diffraction analyses confirm a triclinic crystal system with π-π stacking between pyrimidine rings [7] [10].
Experimental challenges in crystallography arise from the molecule’s conformational flexibility. Non-ambient X-ray studies suggest temperature and humidity significantly impact crystallization kinetics, with high humidity accelerating polymorphic transitions [10]. Hirshfeld surface analysis quantifies intermolecular interactions, revealing that H-bonding (∼45%) and van der Waals contacts (∼38%) dominate the crystal environment [10].
Structurally, dipyridamole tripiperidine diverges from dipyridamole (C₂₄H₄₀N₈O₄) by replacing two ethanolamine groups with piperidine moieties (Table 2) [4] [10]. This modification increases lipophilicity, evidenced by a higher predicted LogP (2.38 vs. 0.17) [10]. The tripiperidine variant also exhibits a smaller polar surface area (105 Ų vs. 144 Ų), reducing aqueous solubility compared to the parent drug [10].
Functionally, dipyridamole inhibits phosphodiesterase and adenosine deaminase, whereas dipyridamole tripiperidine lacks therapeutic annotations and is primarily characterized as a process-related impurity [4] [7]. The piperidine substitutions alter hydrogen-bonding capacity: dipyridamole has four H-bond donors (two per ethanolamine), while the tripiperidine analog retains only two from its diethanolamine group [10].
Table 2: Structural and Physicochemical Comparison with Dipyridamole
Parameter | Dipyridamole Tripiperidine | Dipyridamole |
---|---|---|
Molecular Formula | C₂₅H₄₀N₈O₂ | C₂₄H₄₀N₈O₄ |
Molecular Weight | 484.64 g/mol | 504.63 g/mol |
Key Functional Groups | 3 Piperidine, 1 diethanolamine | 2 Piperidine, 2 diethanolamine |
Hydrogen Bond Donors | 2 | 4 |
Predicted LogP | 2.38 | 0.17 |
Polar Surface Area | 105 Ų | 144 Ų |
Role | Synthetic impurity/Intermediate | Therapeutic agent |
Deuterated analogs like dipyridamole-d₂₀ (CAS: 1189983-52-5; C₂₄H₂₀D₂₀N₈O₄, MW: 524.75 g/mol) demonstrate strategic H/D exchange on ethanolamine and pyrimidine C-H positions for metabolic tracing [6]. Such deuteration stabilizes labile C-H bonds, prolonging in vivo half-lives for pharmacokinetic studies [6].
Pyridine-based nitrogen isotope exchange (NIE) strategies, as reported by Nature Communications, offer routes to incorporate ¹⁵N or ¹³N labels into heterocycles like pyrimidines [2]. The methodology uses Zincke salt intermediates activated by trifluoromethanesulfonic anhydride (Tf₂O), enabling nitrogen exchange with [¹⁵N]NH₄Cl at 60°C (76% isotopic enrichment) [2]. For dipyridamole tripiperidine, this approach could target pyrimidine nitrogens, though experimental validation is pending.
Deuterium labeling further enables multi-isotope aromatic systems (e.g., [¹³C,²H₅]-benzene from pyridine-²H₅) [2]. These techniques support nuclear imaging (PET) and metabolomics but face challenges in scaling for short-lived isotopes like ¹³N (t₁/₂ = 9.97 min) [2].
Table 3: Isotope Labeling Approaches for Pyrimidine Derivatives
Isotope | Method | Precursor | Key Conditions | Application Potential |
---|---|---|---|---|
²H | H/D Exchange | Pyridine-²H₅ | Catalytic, room temp | Metabolic stability studies |
¹⁵N | Zincke Ammonolysis | [¹⁵N]NH₄Cl | 60°C, triflyl activation | PET tracer development |
¹³C | Nitrogen-to-Carbon Transposition | Pyridine-¹³C | Ring-opening/closure | Biosynthetic pathway elucidation |
Concluding Remarks
Dipyridamole tripiperidine serves as a pivotal reference standard in pharmaceutical analytics due to its structural relationship with dipyridamole. Its defined achiral architecture, crystallographic behavior, and derivatization potential through isotopic labeling underscore its utility in drug development workflows. Future research directions include crystallographic refinement of polymorphic forms and applications of ¹⁵N/²H-labeled analogs in mass spectrometry-based tracer studies.
Compound Names Mentioned in Article:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1